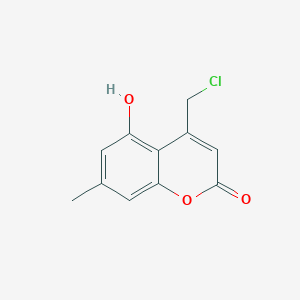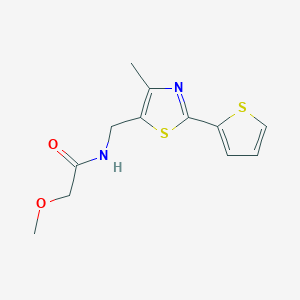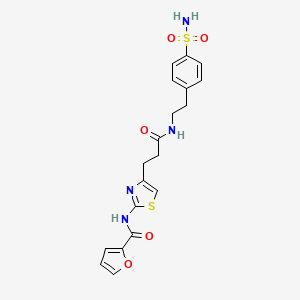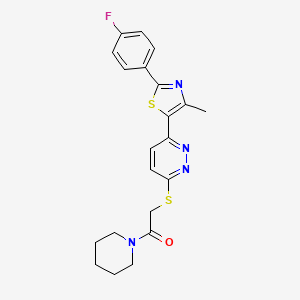
4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CMHC) is a synthetic compound that has been studied for its potential applications in various scientific fields. CMHC has been explored for its ability to act as an antioxidant, as well as for its role in the synthesis of other compounds.
Scientific Research Applications
Synthesis and Characterization
New Syntheses Based on 4-Hydroxy-2H-Chromen-2-Ones
Alkylation of 4-hydroxy-2H-chromen-2-ones, followed by treatment with various amines, has been explored, leading to the formation of novel compounds (Avetisyan et al., 2009).
Synthesis and Characterization of Polystyrene-Supported TBD Catalysts
This research includes the synthesis of Warfarin and its analogues using 4-hydroxycoumarin in Michael addition reactions, demonstrating the applicability of 4-hydroxy-2H-chromen-2-ones in catalyst development (Alonzi et al., 2014).
Biological Activity and Applications
Antimicrobial Activity
Novel 2H-chromene derivatives have shown remarkable antimicrobial activity against various bacteria and fungi, highlighting their potential in medicinal chemistry (El Azab et al., 2014).
Cytotoxic and Bactericidal Activities
Compounds derived from 7-hydroxy-4-methyl-2H-chromen-2-one have exhibited high cytotoxic and bactericidal activities, suggesting their use in developing new antibacterial agents (Khan et al., 2003).
Advanced Syntheses and Structural Analysis
Domino Reaction for Novel Heterocyclic Systems
The synthesis of 2H-pyrano-chromeno-thieno-pyridines demonstrates the complexity and versatility of reactions involving 4-chloromethyl-5-hydroxycoumarin in creating novel heterocyclic systems (Bondarenko et al., 2016).
Crystal Structure Analysis
Studies on the crystal structure of compounds derived from 4-hydroxy-2H-chromen-2-ones provide insights into the molecular configurations and potential applications in materials science (Manolov et al., 2008).
Properties
IUPAC Name |
4-(chloromethyl)-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAXNQQBFLSZEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)

![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)
![1,3,5-trimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2355093.png)


![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)
![Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2355098.png)

![4-[1-(2-Phenoxyethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2355100.png)
![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)



